![molecular formula C12H12ClN3O4S B1454198 7-chloro-3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide CAS No. 1251703-64-6](/img/structure/B1454198.png)
7-chloro-3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
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Overview
Description
7-Chloro-3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide, also known as CMT-3, is a novel synthetic compound that has been studied for its potential applications in various scientific and medical fields. CMT-3 is a small molecule that is structurally similar to other benzothiadiazines, with a unique chloro substituent attached to the benzothiadiazine ring. CMT-3 has been investigated for its potential as an anti-inflammatory, antiviral, and antibacterial agent, as well as its potential to be used as a prodrug for the treatment of certain diseases. In addition, CMT-3 has been studied for its potential applications in the fields of drug delivery, gene therapy, and cancer therapy.
Scientific Research Applications
Anticancer Activity
The compound belongs to the 1,3,4-thiadiazole derivatives, which have been reported to have potential anticancer properties . These compounds have the ability to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .
Antimicrobial Activity
1,2,4-benzothiadiazine-1,1-dioxide derivatives, to which the compound belongs, have been reported to exhibit antimicrobial activity .
Antiviral Activity
These compounds have also been reported to have antiviral properties .
Antihypertensive Activity
1,2,4-benzothiadiazine-1,1-dioxide derivatives have been studied for their antihypertensive effects .
Antidiabetic Activity
These compounds have been reported to have potential antidiabetic properties .
AMPA Receptor Modulation
A new derivative of 1,2,4-benzothiadiazine-1,1-dioxide has been reported to have binding affinities at the AMPA receptor .
properties
IUPAC Name |
(7-chloro-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c13-8-1-2-10-9(7-8)14-15-11(21(10,18)19)12(17)16-3-5-20-6-4-16/h1-2,7,14H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEJVEGVWMLAFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC3=C(S2(=O)=O)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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